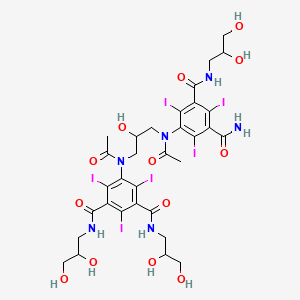

![molecular formula C7H10N2O2 B585822 [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid CAS No. 145041-27-6](/img/structure/B585822.png)

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

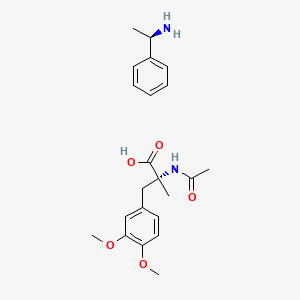

“[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains an aminomethyl group and an acetic acid group . It’s worth noting that the exact structure and properties of this specific compound might vary depending on the substitutions at different positions in the molecule .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various tactical approaches . For instance, the Paal-Knorr Pyrrole Synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Another method involves the coupling of substituted 2-(aminomethyl)malononitrile as a C-terminal glycine unit and N-terminal amine using CsOAc and O2 in an aqueous solution .Chemical Reactions Analysis

Pyrrole and its derivatives undergo a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” would depend on its exact molecular structure. For instance, the compound’s solubility, melting point, and boiling point would be influenced by the nature and position of the substituents on the pyrrole ring .Scientific Research Applications

Organic Synthesis : The compound has been used in the synthesis of pyrrole derivatives, demonstrating its versatility in organic chemistry. For instance, Tarasova et al. (2019) synthesized 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters via a one-pot reaction, illustrating the utility of pyrrole derivatives in complex organic synthesis processes (Tarasova et al., 2019).

Medicinal Chemistry Applications : Some derivatives of this compound have shown potential in inhibiting the aldose reductase enzyme and protein glycation, which could be beneficial in treating various pathological conditions. Anagnostou et al. (2002) synthesized a derivative that inhibited aldose reductase and protein glycation, indicating its potential in therapeutic applications (Anagnostou et al., 2002).

Material Science : The compound has been used in the synthesis of poly(pyrrole)s, which are known for their conducting properties. Ho-Hoang et al. (1996) described the synthesis and characterization of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid, highlighting its application in creating new conducting materials (Ho-Hoang et al., 1996).

Insecticidal Applications : Pyrrole derivatives have been explored for their insecticidal properties. Abdelhamid et al. (2022) synthesized biologically active pyrrole derivatives demonstrating significant insecticidal bioefficacy, indicating the potential of these compounds in agricultural applications (Abdelhamid et al., 2022).

Safety And Hazards

Future Directions

The future directions in the study of “[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” and similar compounds could involve exploring their potential therapeutic applications. For instance, pyrrole derivatives are known to exhibit a wide range of biological activities, and many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic methods and reactions involving these compounds could also be explored .

properties

IUPAC Name |

2-[2-(aminomethyl)pyrrol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h1-3H,4-5,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGXOKCYOMZMKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)CN)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665096 |

Source

|

| Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |

CAS RN |

145041-27-6 |

Source

|

| Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)